molecular formula C12H12ClNO B8434498 8-Chloro-2,3,6-trimethylquinolin-4-ol

8-Chloro-2,3,6-trimethylquinolin-4-ol

Cat. No.: B8434498
M. Wt: 221.68 g/mol
InChI Key: SXLNHXASZRHMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2,3,6-trimethylquinolin-4-ol is a chlorinated quinoline derivative characterized by methyl substituents at positions 2, 3, and 6, a hydroxyl group at position 4, and a chlorine atom at position 7. The chlorine atom enhances electrophilic reactivity and may influence biological activity, while the methyl groups contribute to lipophilicity and steric effects. Its inferred molecular formula is C₁₂H₁₂ClNO (molecular weight ≈ 221.68 g/mol), based on comparisons with similar compounds .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

8-chloro-2,3,6-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-6-4-9-11(10(13)5-6)14-8(3)7(2)12(9)15/h4-5H,1-3H3,(H,14,15)

InChI Key

SXLNHXASZRHMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=C(C2=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
8-Chloro-2,3,6-trimethylquinolin-4-ol (Target) 8-Cl, 2,3,6-Me, 4-OH C₁₂H₁₂ClNO 221.68 Increased lipophilicity due to three methyl groups; potential research use.
8-Chloro-2,3-dimethyl-4-quinolinol 8-Cl, 2,3-Me, 4-OH C₁₁H₁₀ClNO 207.66 Lower lipophilicity; industrial/research applications; noted toxicity.
2,3,6-Trimethylquinolin-4-ol 2,3,6-Me, 4-OH C₁₂H₁₃NO 187.24 Lacks chlorine; used as a chemical standard.
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 8-Cl, 2,6-Me, 4-NHNH₂·HCl C₁₁H₁₃Cl₂N₃ 274.15 Hydrazine group enhances reactivity; requires careful handling.
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol 5-Cl, 8-Me, 2-CF₃, 4-OH C₁₁H₇ClF₃NO 273.63 Trifluoromethyl group increases metabolic stability and lipophilicity.

Physical and Chemical Properties

  • Lipophilicity: The target compound’s three methyl groups (positions 2, 3, 6) likely increase lipophilicity compared to 8-Chloro-2,3-dimethyl-4-quinolinol . This property may enhance membrane permeability in biological systems.
  • In contrast, the trifluoromethyl group in 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol provides stronger electron withdrawal, altering reactivity.
  • Melting Points: The perfluoropropan-2-yl derivative (8-chloro-2,3-dimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl propyl carbonate) has a melting point of 62–63°C , suggesting that bulky substituents reduce crystallinity compared to simpler methylated analogs.

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